molecular formula C11H15ClO B8029886 1-[(Tert-butoxy)methyl]-2-chlorobenzene

1-[(Tert-butoxy)methyl]-2-chlorobenzene

Cat. No.: B8029886
M. Wt: 198.69 g/mol
InChI Key: YBHHVCGHCNVRJO-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)methyl]-2-chlorobenzene is an organic compound featuring a tert-butoxy group attached to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)methyl]-2-chlorobenzene typically involves the reaction of 2-chlorobenzyl chloride with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-chlorobenzyl chloride+tert-butyl alcoholK2CO3This compound\text{2-chlorobenzyl chloride} + \text{tert-butyl alcohol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 2-chlorobenzyl chloride+tert-butyl alcoholK2​CO3​​this compound

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)methyl]-2-chlorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove the tert-butoxy group, yielding simpler benzene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of deprotected benzene derivatives.

Scientific Research Applications

1-[(Tert-butoxy)methyl]-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in drug synthesis and as a protecting group in pharmaceutical chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)methyl]-2-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. The chlorine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butoxybis(dimethylamino)methane
  • tert-Butyloxycarbonyl-protected amino acids
  • tert-Butyl esters

Uniqueness

1-[(Tert-butoxy)methyl]-2-chlorobenzene is unique due to the presence of both a tert-butoxy group and a chlorine atom on the benzene ring.

Properties

IUPAC Name

1-chloro-2-[(2-methylpropan-2-yl)oxymethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHHVCGHCNVRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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